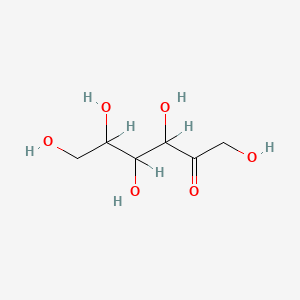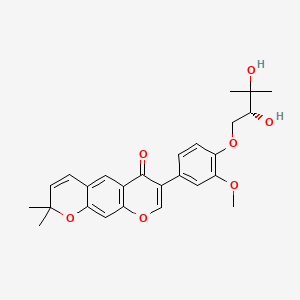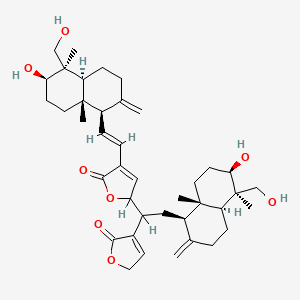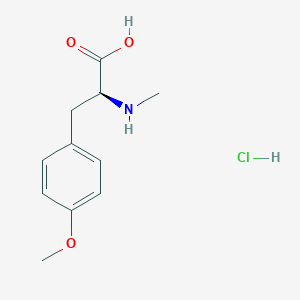
Sorbose, L-
Vue d'ensemble
Description
L-Sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a sweetness that is equivalent to sucrose (table sugar) . The commercial production of vitamin C (ascorbic acid) often begins with sorbose . L-Sorbose is the configuration of the naturally occurring sugar .
Synthesis Analysis
L-Sorbose can be prepared from inexpensive O-benzylglucose . Under conditions employed for a Meerwein-Ponndorf-Verley reduction, the tetra-O-benzyl aldose converts to tetra-O-benzylsorbose . Hydrogenolysis removes the four benzyl groups, leaving sorbose . Overexpression of d-sorbitol dehydrogenase (sldh) by P B932_2000 in G. oxydans WSH-003 enhanced the titer and productivity of L-sorbose synthesis from d-sorbitol by 12.0 % and 33.3 %, respectively .Molecular Structure Analysis
The molecular formula of L-Sorbose is C6H12O6 . Its molecular weight is 180.1559 . The 3D structure of L-Sorbose can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
L-Sorbose is a white solid . It has a density of 1.65 g/cm3 at 15 °C . Its melting point is 165 °C (329 °F; 438 K) . L-Sorbose is highly soluble in water .Applications De Recherche Scientifique
L-Sorbose has been found to influence the release of β-glucosidase in the fungus Trichoderma reesei QM9414. It enhances the extracellular activity of β-glucosidase when added to cellobiose or cellulose growth medium, likely due to its effect on fungal morphology and cell wall composition (Bisaria, Nanda, & Ghose, 1986).
The sugar also affects the growth and morphology of the pathogenic fungus Aspergillus fumigatus. L-Sorbose induces colonial paramorphs in this fungus and affects its specific growth rate and yield. Additionally, it alters the chemical composition of the fungus' cell wall (El-Shafei, 1997).
L-Sorbose is used in the synthesis of L-sorbopyranoses from D-glucopyranoses, an important application in the pharmaceutical and chemical industries. A method using magnesium for the stereoselective synthesis of L-sorbopyranoses has been developed (Ullah, Li, Zheng, & Song, 2021).
The sugar is involved in cellulase gene transcription in Trichoderma reesei. L-Sorbose regulates several cellulase genes at the transcriptional level, similar to the regulation by sophorose in this fungus (Nogawa, Goto, Okada, & Morikawa, 2001).
In Escherichia coli, genes for L-sorbose utilization have been identified. These genes are involved in the transport and metabolism of L-sorbose, showing its importance in bacterial energy production (Woodward & Charles, 1982).
L-Sorbose has been tested for its utilization by various species of the pathogenic genus Phyllosticta, revealing insights into the metabolic capabilities of these organisms (Bilgrami, 1963).
Mécanisme D'action
Propriétés
IUPAC Name |
1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859146 | |
| Record name | Hex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87-79-6, 139686-85-4, 551-68-8 | |
| Record name | sorbose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Psicose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1180626.png)